N-Desmethyl imatinib mesylate

Description

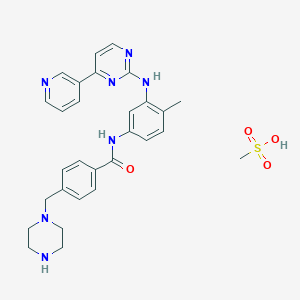

Structure

2D Structure

Properties

IUPAC Name |

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTOZFXRYMYSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-03-7 | |

| Record name | Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404844-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biotransformation Pathways and Enzymatic Modulators of N Desmethyl Imatinib Formation

Cytochrome P450 Enzyme System Involvement in Metabolite Genesis

The formation of N-desmethyl imatinib (B729) from imatinib is predominantly a Phase I metabolic reaction mediated by a concert of CYP enzymes. While a few enzymes are recognized for their primary role, several others contribute to a lesser extent, creating a complex metabolic network.

Primary Metabolic Enzymes (e.g., CYP3A4, CYP3A5)

The principal enzyme responsible for the N-demethylation of imatinib is Cytochrome P450 3A4 (CYP3A4). frontiersin.orgnih.govdiva-portal.orgdrugbank.com In vitro studies using human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A4 as the major catalyst in the formation of N-desmethyl imatinib. diva-portal.org Its significant role is further highlighted by the fact that potent inhibitors of CYP3A4, such as ketoconazole, can substantially inhibit the biotransformation of imatinib. diva-portal.org

| Enzyme | Role in N-desmethyl imatinib formation | Key Findings | References |

|---|---|---|---|

| CYP3A4 | Major enzyme responsible for N-demethylation. | Predominantly forms the N-desmethyl metabolite. Its inhibition significantly reduces imatinib metabolism. | frontiersin.orgnih.govdiva-portal.orgdrugbank.com |

| CYP3A5 | Significant contributor to metabolism, especially in individuals with the active genotype. | Contributes to inter-individual variability in imatinib clearance. Polymorphisms affect enzyme activity. | researchgate.netresearchgate.net |

Secondary and Minor Contributing Enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A7)

While CYP3A4 and CYP3A5 are the main drivers, a host of other CYP enzymes have been identified as minor contributors to the metabolism of imatinib. These secondary enzymes add layers of complexity to the drug's pharmacokinetic profile.

CYP2C8: This enzyme has been shown to participate in the N-demethylation of imatinib. nih.gov Some studies suggest that in situations where CYP3A4 activity is impaired or inhibited, CYP2C8 can play a more significant role in imatinib clearance, acting as an alternative metabolic pathway. Research indicates that CYP2C8 may be the primary mediator of N-demethylation in vitro in human liver microsomes, with inhibitors of CYP2C8 reducing the reaction by a significant margin.

CYP3A7: This enzyme is the predominant CYP isoform in the fetal liver, and its expression significantly decreases after birth. frontiersin.orgnih.gov However, CYP3A7 can be detected in some adult livers. frontiersin.orgnih.gov Bioinformatics analyses and in vitro studies have identified imatinib as a substrate for CYP3A7, suggesting it may contribute to metabolism, particularly in the subset of the adult population that expresses this enzyme.

| Enzyme | Role in N-desmethyl imatinib formation | Key Findings | References |

|---|---|---|---|

| CYP2C8 | Secondary contributor, potentially significant when CYP3A4 is inhibited. | Contributes to N-demethylation; its polymorphism (CYP2C8*3) can increase the formation of N-desmethyl imatinib. | nih.gov |

| CYP1A2 | Minor role. | Plays a small part in the overall metabolism of imatinib. | frontiersin.orgnih.govdiva-portal.org |

| CYP2C9 | Minor role. | Contributes minimally to imatinib biotransformation. Imatinib is a competitive inhibitor of this enzyme. | frontiersin.orgnih.govdiva-portal.org |

| CYP2C19 | Minor role. | Considered to have a very limited role in the formation of N-desmethyl imatinib. | frontiersin.orgnih.govdiva-portal.org |

| CYP2D6 | Minor role. | Plays a lesser part in N-desmethyl imatinib formation. Imatinib is a competitive inhibitor of this enzyme. | frontiersin.orgdiva-portal.org |

| CYP3A7 | Minor role in adults. | Primarily a fetal enzyme, but can be expressed in some adults and metabolize imatinib. | frontiersin.orgnih.gov |

Phase I Metabolic Reactions Leading to N-Desmethylation (e.g., Dealkylation)

The formation of N-desmethyl imatinib is a classic example of a Phase I metabolic reaction, specifically an N-dealkylation (or N-demethylation). drugbank.com This oxidative process involves the removal of a methyl group (CH₃) from the nitrogen atom of the piperazine (B1678402) ring of the imatinib molecule. nih.gov This reaction is catalyzed by the aforementioned cytochrome P450 enzymes, which introduce an oxygen atom to the methyl group, leading to an unstable intermediate that subsequently cleaves, releasing formaldehyde (B43269) and the N-desmethylated metabolite. nih.govdrugbank.com This single metabolic step results in the creation of N-desmethyl imatinib (CGP74588), which retains a similar in vitro potency against its target, the Bcr-Abl kinase, as the parent imatinib. drugbank.com

Autoinhibition Mechanisms in Metabolite Formation

A fascinating aspect of imatinib's metabolism is the phenomenon of autoinhibition, where the drug itself can inhibit the activity of the very enzymes responsible for its breakdown. Imatinib has been identified as a potent mechanism-based inhibitor of CYP3A4. This means that during its own metabolism, imatinib is converted into a reactive intermediate that irreversibly binds to and inactivates the CYP3A4 enzyme.

Molecular and Cellular Pharmacological Research of N Desmethyl Imatinib

Mechanism of Action at the Molecular Level

The therapeutic effects of N-desmethyl imatinib (B729), much like its parent compound imatinib, are rooted in its ability to selectively inhibit specific tyrosine kinases. medchemexpress.comwikipedia.org These enzymes play a crucial role in cellular signaling pathways that govern cell proliferation, differentiation, and survival. researchgate.net Dysregulation of these kinases is a hallmark of various cancers and other diseases.

N-desmethyl imatinib exhibits a multi-targeted inhibition profile against several key tyrosine kinases. It is a potent inhibitor of the c-Abl tyrosine kinase. medchemexpress.commedchemexpress.commedchemexpress.com In the context of chronic myeloid leukemia (CML), it targets the aberrant BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. wikipedia.orgfda.gov

Furthermore, N-desmethyl imatinib demonstrates inhibitory activity against other receptor tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR). wikipedia.orgamegroups.org The inhibition of c-Kit is particularly relevant in the context of gastrointestinal stromal tumors (GIST), where activating mutations in this receptor are common. fda.govnih.gov The in vitro potency of N-desmethyl imatinib is considered comparable to that of imatinib itself. drugbank.comfda.goviiarjournals.org

Table 1: Tyrosine Kinase Inhibition Profile of N-Desmethyl Imatinib

| Target Kinase | Role in Disease | Reference |

|---|---|---|

| c-Abl | Cellular signaling, proliferation, and apoptosis. researchgate.net | medchemexpress.commedchemexpress.commedchemexpress.com |

| BCR-ABL | Drives proliferation in Chronic Myeloid Leukemia (CML). wikipedia.orgfda.gov | wikipedia.orgfda.gov |

| c-Kit | Involved in the pathogenesis of Gastrointestinal Stromal Tumors (GIST). fda.govnih.gov | wikipedia.orgamegroups.org |

| PDGFR | Platelet-Derived Growth Factor Receptor, involved in cell growth and division. wikipedia.orgamegroups.org | wikipedia.orgamegroups.org |

The inhibitory action of N-desmethyl imatinib stems from its ability to bind to the ATP-binding pocket within the kinase domain of its target proteins. scbt.com By occupying this site, it prevents the binding of adenosine (B11128) triphosphate (ATP), thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. medchemexpress.commedchemexpress.com

Specifically, N-desmethyl imatinib stabilizes the inactive, or "closed," conformation of the c-Abl kinase domain. scbt.com This conformational stabilization is a key feature of its mechanism, preventing the kinase from adopting the active state required for its enzymatic function. The structural characteristics of N-desmethyl imatinib, including its ability to form specific hydrogen bonds and hydrophobic interactions, contribute to its binding affinity and selectivity for its target kinases. scbt.com Molecular modeling studies have indicated that modifications to the N-desmethyl group are unlikely to disrupt the binding of the molecule to the ATP binding pocket of the Bcr-Abl kinase domain. snmjournals.org

In Vitro Cellular Activity and Signaling Pathway Modulation

The molecular inhibitory effects of N-desmethyl imatinib translate into tangible cellular consequences, including the suppression of cell growth and the induction of programmed cell death in sensitive cancer cell lines.

In vitro studies have consistently demonstrated the anti-proliferative effects of N-desmethyl imatinib in cell lines that are dependent on the activity of its target kinases. For instance, in BCR-ABL-positive cell lines, such as K562, which are derived from a patient with CML, N-desmethyl imatinib effectively inhibits cell proliferation. nih.gov Research has shown that while it is capable of inhibiting cell proliferation in sensitive K562 cells, its effect is approximately three to four times lower than that of imatinib in the same cell line. nih.gov

Beyond inhibiting proliferation, N-desmethyl imatinib is also capable of inducing apoptosis, or programmed cell death, in sensitive cell models. nih.gov In sensitive K562 cells, treatment with N-desmethyl imatinib leads to the induction of apoptosis. nih.gov This pro-apoptotic effect is a critical component of its anti-cancer activity, as it leads to the elimination of malignant cells. fda.gov

Table 2: In Vitro Cellular Effects of N-Desmethyl Imatinib

| Cellular Effect | Cell Line Model | Observed Outcome | Reference |

|---|---|---|---|

| Inhibition of Cell Proliferation | K562 (CML) | Dose-dependent inhibition of cell growth. | nih.gov |

| Induction of Apoptosis | K562 (CML) | Induction of programmed cell death. | nih.gov |

Emerging research has highlighted a role for N-desmethyl imatinib in modulating inflammatory signaling pathways, particularly those implicated in neurodegenerative diseases like Parkinson's disease. medchemexpress.commedchemexpress.com A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) (α-syn). mdpi.com

N-desmethyl imatinib has been shown to inhibit c-Abl-mediated activation of α-synuclein and the subsequent downstream inflammatory signaling pathways. medchemexpress.commedchemexpress.com By preventing the phosphorylation of α-synuclein by c-Abl, N-desmethyl imatinib can mitigate neuroinflammation and neurodegenerative activity in vitro. medchemexpress.commedchemexpress.com This suggests a potential therapeutic application for N-desmethyl imatinib in the context of neurodegenerative disorders characterized by α-synuclein pathology and neuroinflammation. mdpi.com

Comparative Potency and Selectivity Profile Relative to Imatinib in Research Models

N-desmethyl imatinib, also known by research codes such as CGP74588 and as Norimatinib, is the primary and pharmacologically active metabolite of the tyrosine kinase inhibitor, imatinib. hmdb.canih.gov Extensive in vitro research has been conducted to characterize its potency and selectivity in comparison to its parent compound, imatinib.

In Vitro Potency Against Target Kinases

Conversely, other research indicates that N-desmethyl imatinib is less potent than imatinib. amegroups.org Reports have described its IC50 values as being 3 to more than 10 times higher than those of imatinib. amegroups.org Another source suggests its potency against BCR-ABL is approximately three times lower than that of imatinib itself. nih.gov In cellular models, the functional consequences of this potency difference have been observed. For instance, in sensitive K562 leukemia cells, the effect of N-desmethyl imatinib on inhibiting cell proliferation and inducing apoptosis was found to be about three to four times lower than that of imatinib. nih.gov Similarly, another study noted that N-desmethyl imatinib is 3 to 4 times less cytotoxic than its parent compound. frontiersin.org

Despite these variations in reported relative potency, N-desmethyl imatinib is consistently characterized as a potent inhibitor of its target kinases, including c-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR), with activity in the nanomolar range. hmdb.cancats.iomedchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Comparative In Vitro Potency (IC50) Against Bcr-Abl Kinase This table provides an interactive summary of reported IC50 values. Use the filter to compare findings from different sources.

| Compound | Target Kinase | Reported IC50 | Source Citation |

| N-Desmethyl imatinib | Bcr-Abl | 38 nM | caymanchem.com |

| Imatinib | Bcr-Abl | 38 nM | caymanchem.com |

| N-Desmethyl imatinib | Bcr-Abl | 3 to >10-fold higher than Imatinib | amegroups.org |

| N-Desmethyl imatinib | Bcr-Abl | ~3 times lower potency than Imatinib | nih.gov |

Selectivity and Off-Target Activity

The selectivity profile of N-desmethyl imatinib has also been compared to that of imatinib, particularly concerning its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In direct inhibition experiments using human liver microsomes, N-desmethyl imatinib was found to be a competitive inhibitor of several CYP isoforms. nih.gov

For CYP3A4/5, the enzyme primarily responsible for imatinib metabolism, N-desmethyl imatinib showed competitive inhibition with a Ki (inhibition constant) of 18.1 µM, indicating a slightly higher inhibitory potency than imatinib's Ki of 23.3 µM. nih.govdrugbank.com Both compounds also competitively inhibited CYP2C8, with Ki values of 12.8 µM for N-desmethyl imatinib and 8.4 µM for imatinib. nih.gov Furthermore, both were identified as competitive inhibitors of CYP2D6, with Ki values of 13.5 µM for the metabolite and 7.5 µM for the parent drug. nih.gov These data suggest a comparable, though not identical, off-target selectivity profile for the metabolite and parent compound against key drug-metabolizing enzymes. nih.gov

Table 2: Comparative Inhibition Constants (Ki) Against Cytochrome P450 Isoforms This interactive table summarizes the inhibitory activity of N-desmethyl imatinib and imatinib against various CYP enzymes. You can sort the data by enzyme or compound.

| Compound | CYP Isoform | Inhibition Constant (Ki) | Source Citation |

| N-Desmethyl imatinib | CYP3A4/5 | 18.1 µM | nih.gov |

| Imatinib | CYP3A4/5 | 23.3 µM | nih.gov |

| N-Desmethyl imatinib | CYP2C8 | 12.8 µM | nih.gov |

| Imatinib | CYP2C8 | 8.4 µM | nih.gov |

| N-Desmethyl imatinib | CYP2D6 | 13.5 µM | nih.gov |

| Imatinib | CYP2D6 | 7.5 µM | nih.gov |

Cellular Accumulation and Transporter Interactions

The activity of a compound in a cellular context is also governed by its ability to enter and remain within the target cells. Research on Bcr-Abl-positive K562 cells revealed interesting differences in cellular accumulation between N-desmethyl imatinib and imatinib. nih.gov In imatinib-sensitive K562 cells, N-desmethyl imatinib was observed to accumulate in significantly higher amounts than its parent compound. nih.gov

However, this was reversed in a multidrug-resistant variant of the cell line (K562/Dox), which overexpresses the efflux transporter P-glycoprotein (P-gp, ABCB1). nih.gov In these resistant cells, the intracellular concentration of N-desmethyl imatinib was significantly lower than that of imatinib, and in vitro assays confirmed that N-desmethyl imatinib is an excellent substrate for P-gp. nih.gov This suggests that the efficacy of the metabolite could be significantly impacted by P-gp expression in target cells. nih.gov Further studies on transporter interactions showed that while N-desmethyl imatinib is not transported by the human organic cation transporter 1 (OCT1), it does significantly inhibit the uptake of an OCT1 probe substrate. aacrjournals.org

Drug Transport and Inter Compound Interactions Research

Interactions with Efflux and Uptake Transporters

Research into the cellular transport of N-Desmethyl imatinib (B729) mesylate, the primary active metabolite of imatinib, has revealed significant interactions with ATP-Binding Cassette (ABC) transporters, a superfamily of efflux pumps critical in determining intracellular drug concentrations. youtube.comyoutube.com

N-Desmethyl imatinib (also known as CGP74588) has been identified as a significant substrate for the P-glycoprotein (P-gp, also known as ABCB1 or MDR1) efflux transporter. nih.govnih.govingentaconnect.com In vitro studies using enzyme-based assays have suggested that it may serve as an excellent substrate for P-gp. nih.gov This interaction is a critical factor in its pharmacokinetics, as P-gp is expressed in tissues involved in drug absorption and elimination, such as the intestine, liver, and kidneys. nih.gov

Studies comparing various tyrosine kinase inhibitors have characterized N-desmethyl-imatinib as a comparatively strong ABCB1 substrate. mdpi.com In research using rat C6 glioma cells, which express high levels of P-gp, N-desmethyl imatinib was shown to be readily transported by this efflux pump. nih.gov This contrasts with its parent compound, imatinib, whose accumulation in the same cell line was not significantly affected by P-gp inhibitors. nih.gov

Table 1: Substrate Properties of N-Desmethyl Imatinib Mesylate for ABC Transporters

| Transporter | Gene Name | Type | Substrate Status of N-Desmethyl Imatinib | Source |

| P-glycoprotein (P-gp) | ABCB1 / MDR1 | Efflux Pump | Yes, identified as an excellent substrate. | nih.govnih.govmdpi.comnih.gov |

The overexpression of ABC transporters, particularly P-glycoprotein, has a pronounced impact on the intracellular levels of N-Desmethyl imatinib. In a research model using the K562 human leukemia cell line, a significant difference in accumulation was observed between the sensitive parent cell line and a multidrug-resistant variant (K562/Dox) that overexpresses P-gp. nih.gov While N-Desmethyl imatinib accumulated in higher amounts than imatinib in the sensitive K562 cells, its intracellular concentration was substantially lower than that of imatinib in the P-gp overexpressing K562/Dox cells. nih.gov

This finding indicates that P-gp-mediated efflux effectively reduces the intracellular concentration of N-Desmethyl imatinib, which could diminish its pharmacological activity in cells where this transporter is overexpressed. nih.gov Further research in rat C6 glioma cells, which naturally express high levels of P-gp, supports this mechanism. nih.gov In this model, the application of P-gp inhibitors such as valspodar, elacridar, and zosuquidar (B1662489) led to a 2.5-fold increase in the accumulation of N-Desmethyl imatinib, directly demonstrating the transporter's role in limiting its intracellular concentration. nih.gov Another ABC transporter, ABCA3, has been shown to facilitate the lysosomal sequestration of the parent compound imatinib, which may contribute to resistance mechanisms. haematologica.org

Table 2: Effect of P-glycoprotein (ABCB1) Overexpression on N-Desmethyl Imatinib

| Research Model | Observation | Implication in Research Context | Source |

| K562/Dox leukemia cells (P-gp overexpressing) | Significantly lower intracellular accumulation compared to sensitive cells. | P-gp overexpression is a potential mechanism of resistance by reducing intracellular drug levels. | nih.gov |

| Rat C6 glioma cells (High P-gp expression) | P-gp inhibitors increased intracellular accumulation by 2.5-fold. | Confirms P-gp actively effluxes the compound, limiting its concentration within glioma cells. | nih.gov |

Enzyme Inhibition Potential of N-Desmethyl Imatinib

In addition to being a product of metabolism, N-Desmethyl imatinib itself modulates the activity of key drug-metabolizing enzymes.

Research has identified N-Desmethyl imatinib as an inhibitor of several cytochrome P450 (CYP) enzymes. nih.govuni-saarland.de Specifically, it acts as an inhibitor of CYP2C8, CYP2D6, and CYP3A4. nih.govuni-saarland.de This is significant because its parent compound, imatinib, is primarily metabolized into N-Desmethyl imatinib by CYP3A4 and CYP2C8. ingentaconnect.comamegroups.orgnih.govpharmgkb.org While other enzymes like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 are considered to play little to no role in its formation, the inhibitory action of the metabolite on CYP2D6 is a distinct interaction. amegroups.orgdrugbank.com

The inhibitory effect of N-Desmethyl imatinib on CYP2C8, CYP2D6, and CYP3A4 has important implications for its own metabolism and that of co-administered drugs in research settings. nih.govuni-saarland.de By inhibiting the very enzymes responsible for its formation from imatinib (CYP3A4 and CYP2C8), N-Desmethyl imatinib can influence the metabolic pathway of its parent drug. nih.gov This creates a potential feedback mechanism. Furthermore, its ability to inhibit these enzymes, particularly the major drug-metabolizing enzyme CYP3A4 and also CYP2D6, means it can alter the exposure and metabolic clearance of other compounds that are substrates of these enzymes. nih.govuni-saarland.de

Table 3: Cytochrome P450 Enzymes Modulated by N-Desmethyl Imatinib

| Enzyme | Role in Imatinib Metabolism | Inhibitory Action by N-Desmethyl Imatinib | Source |

| CYP2C8 | Major enzyme in the N-demethylation of imatinib. | Yes | nih.govuni-saarland.depharmgkb.org |

| CYP2D6 | Minor or no role in the N-demethylation of imatinib. | Yes | nih.govuni-saarland.deaacrjournals.org |

| CYP3A4 | Major enzyme in the N-demethylation of imatinib. | Yes | nih.govuni-saarland.depharmgkb.org |

Contribution to Metabolic Drug-Drug Interaction Networks in Research Contexts

The roles of N-Desmethyl imatinib as both a substrate for efflux transporters and an inhibitor of metabolic enzymes position it as a key component in complex drug-drug interaction (DDI) networks. ingentaconnect.comnih.govuni-saarland.de Its prolonged elimination kinetics may also be relevant to its potential for interactions. ascopubs.org

Physiologically based pharmacokinetic (PBPK) modeling has been employed to investigate and predict these interactions. nih.govuni-saarland.de In these research models, N-Desmethyl imatinib is integrated as an active inhibitor of CYP3A4 and CYP2D6. nih.gov This allows for the simulation of DDI scenarios where the presence of imatinib and its metabolite can affect the pharmacokinetics of other drugs. For instance, such models have been used to successfully predict the interaction between imatinib and victim drugs like simvastatin (B1681759) (a CYP3A4 substrate) and metoprolol (B1676517) (a CYP2D6 substrate). nih.govresearchgate.net The development of these comprehensive parent-metabolite PBPK models, which account for the inhibitory activities of N-Desmethyl imatinib, is crucial for investigating potential DDIs in a research and development context. nih.govuni-saarland.de

Preclinical and Research Model Applications

In Vitro Model Systems for Activity Assessment

N-Desmethyl imatinib (B729), also known as CGP74588, has demonstrated comparable in vitro potency to its parent compound, imatinib, against key therapeutic targets. caymanchem.comlabchem.com.mysapphirebioscience.com Studies have shown that it effectively inhibits the Bcr-Abl tyrosine kinase, which is characteristic of chronic myeloid leukemia (CML). caymanchem.comlabchem.com.mysapphirebioscience.com

The activity of N-Desmethyl imatinib has been evaluated in various human leukemia cell lines. In sensitive K562 cells, which are Bcr-Abl-positive, the metabolite was shown to inhibit cell proliferation and induce apoptosis. nih.gov However, its effect was observed to be approximately three to four times lower than that of imatinib in the same cell line. nih.gov In multidrug-resistant K562/Dox cells, which overexpress P-glycoprotein (P-gp), N-Desmethyl imatinib did not induce apoptosis or substantially inhibit cell proliferation at concentrations up to 20 μM, suggesting it is a substrate for this efflux pump. nih.gov

Research has established that the half-maximal inhibitory concentration (IC50) for N-Desmethyl imatinib against the Bcr-Abl kinase is 38 nM, identical to that of imatinib. caymanchem.comlabchem.com.mysapphirebioscience.com This indicates that, on a molecular level, its intrinsic inhibitory activity is equivalent to the parent drug. caymanchem.comlabchem.com.mysapphirebioscience.com The compound is a multi-target inhibitor, also showing activity against c-Kit and platelet-derived growth factor receptor (PDGFR). chemsrc.combioscience.co.ukmedchemexpress.com

The binding characteristics of N-Desmethyl imatinib in blood and plasma have also been studied in vitro across different species. These studies, often using 14C-labeled compounds, revealed that both imatinib and its N-desmethyl metabolite exhibit very similar blood binding parameters. nih.govnih.govresearchgate.net Both compounds show high binding to human alpha1-acid glycoprotein. nih.govresearchgate.net

| Target/Model System | Finding | Reference |

|---|---|---|

| Bcr-Abl Kinase | IC50 of 38 nM, identical to imatinib. | caymanchem.comlabchem.com.mysapphirebioscience.com |

| K562 (sensitive CML cells) | Inhibits proliferation and induces apoptosis. | nih.gov |

| K562/Dox (resistant CML cells) | No significant inhibition of proliferation or apoptosis induction (up to 20 μM). Excellent substrate for P-glycoprotein. | nih.gov |

| Multi-target Inhibition | Active against v-Abl, c-Kit, and PDGFR. | chemsrc.combioscience.co.ukmedchemexpress.com |

Animal Model Studies of Distribution (e.g., rat plasma and tissue penetration)

This section is not yet available. Relevant data from preclinical animal models on the distribution of this compound, including its penetration into plasma and various tissues in species such as rats, will be included as research becomes publicly available.

Role in Investigating Neurodegenerative Mechanisms in Research Models (e.g., Parkinson's disease)

N-Desmethyl imatinib is utilized as a research tool to explore the mechanisms of neurodegenerative diseases like Parkinson's disease. medchemexpress.com Its activity as a c-Abl tyrosine kinase inhibitor is central to this application. medchemexpress.com In research models, N-Desmethyl imatinib (referred to as Norimatinib in this context) is used to study how inhibiting c-Abl can affect pathways related to neurodegeneration. medchemexpress.com

In vitro studies show that by binding to the c-Abl catalytic domain, N-Desmethyl imatinib prevents the phosphorylation of substrates. medchemexpress.com This action allows researchers to investigate its ability to inhibit c-Abl-mediated activation of α-synuclein and subsequent inflammatory signaling pathways, which are implicated in the pathology of Parkinson's disease. medchemexpress.com These models are crucial for understanding the potential of c-Abl inhibition as a therapeutic strategy for neurodegenerative conditions. medchemexpress.com

Metabolic Profiling in Disease Models (e.g., imatinib resistance in chronic myeloid leukemia cells)

N-Desmethyl imatinib is a key component in the metabolic profiling of imatinib, particularly in the context of therapeutic resistance in chronic myeloid leukemia (CML) models. It is the main pharmacologically active metabolite of imatinib, formed primarily through demethylation by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8. caymanchem.comsigmaaldrich.com

In disease models of CML, the ratio of imatinib to N-Desmethyl imatinib can be an important factor. nih.gov While the metabolite has similar in vitro potency against the Bcr-Abl kinase, its concentration in plasma is typically only 10-15% of the parent compound's level. caymanchem.comlabchem.com.mysapphirebioscience.com Despite this, its prolonged elimination half-life means it must be considered when evaluating potential drug interactions and long-term efficacy. ascopubs.org

Analytical Methodologies for Research Quantification

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone for the quantitative analysis of N-Desmethyl imatinib (B729) mesylate, providing the necessary resolution to separate the analyte from the parent drug, imatinib, and other endogenous components in complex biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for the analysis of N-Desmethyl imatinib mesylate in biological fluids due to its high sensitivity and selectivity. oup.com This technique allows for the precise quantification of the analyte even at very low concentrations.

Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous determination of imatinib and N-Desmethyl imatinib. A common approach involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column. oup.comsemanticscholar.orgnih.gov Detection is typically carried out using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) to ensure specificity. oup.comsemanticscholar.orgnih.gov The ion transitions monitored are specific to N-Desmethyl imatinib, for instance, m/z 480 → 394. oup.comsemanticscholar.orgnih.gov

The established LC-MS/MS assays have demonstrated excellent performance, with a lower limit of quantification (LLOQ) for N-Desmethyl imatinib reported to be as low as 3 ng/mL. oup.comsemanticscholar.orgnih.gov These methods exhibit good linearity over a clinically relevant concentration range and have been successfully applied to pharmacokinetic studies. oup.comsemanticscholar.org The short run times, often under 4 minutes, make this technique highly advantageous for analyzing a large number of samples. oup.com

| Parameter | Details | Source |

|---|---|---|

| Chromatographic Column | Thermo BDS Hypersil C18 (4.6 × 100 mm, 2.4 µm) | oup.comsemanticscholar.orgnih.gov |

| Mobile Phase | Methanol-water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium (B1175870) acetate | oup.comsemanticscholar.orgnih.gov |

| Flow Rate | 0.7 mL/min (isocratic elution) | oup.comsemanticscholar.orgnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | oup.comsemanticscholar.orgnih.gov |

| MRM Transition | m/z 480 → 394 | oup.comsemanticscholar.orgnih.gov |

| Linear Range | 3-700 ng/mL | oup.comsemanticscholar.orgnih.gov |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL | oup.comsemanticscholar.orgnih.gov |

While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a more accessible and cost-effective alternative for the quantification of N-Desmethyl imatinib. researchgate.net Although generally less sensitive than mass spectrometry, HPLC-UV methods can be optimized to achieve the necessary performance for certain research applications. oup.com

Developed HPLC-UV methods for N-Desmethyl imatinib often utilize a C18 column for separation with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpscr.infosemanticscholar.org UV detection is commonly performed at a wavelength where both imatinib and N-Desmethyl imatinib exhibit significant absorbance, for example, 260 nm. ijpscr.infosemanticscholar.org

The sensitivity of HPLC-UV methods can be a limiting factor, with reported detection limits for N-Desmethyl imatinib around 10 ng/mL in plasma. ijpscr.info However, for studies where higher concentrations are expected, this method provides a reliable and robust option. The analysis time can be optimized to be relatively short, around 7 minutes in some cases, making it suitable for analyzing a large number of samples. researchgate.net

| Parameter | Details | Source |

|---|---|---|

| Chromatographic Column | ZirChrom-PBD analytical column | ijpscr.info |

| Detection Wavelength | 260 nm | ijpscr.infosemanticscholar.org |

| Detection Limit in Plasma | 10 ng/mL | ijpscr.info |

| Analysis Time | Approximately 7 minutes | researchgate.net |

Sample Preparation Strategies for Biological Matrices in Research

The complexity of biological matrices such as plasma necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest before chromatographic analysis.

Protein precipitation is a straightforward and widely used technique for the preparation of plasma samples for the analysis of N-Desmethyl imatinib. nih.gov This method involves the addition of an organic solvent, such as methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. oup.comsemanticscholar.orgnih.govnih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected into the HPLC or LC-MS/MS system.

Methanol is a commonly used precipitating agent in the analysis of N-Desmethyl imatinib. oup.comsemanticscholar.orgnih.gov While this method is simple and rapid, it may not remove all endogenous interferences, which can potentially lead to ion suppression in electrospray ionization mass spectrometry. nih.gov However, for many applications, the efficiency and simplicity of protein precipitation make it a suitable choice.

More advanced sample preparation techniques, such as microextraction methods, have been developed to achieve higher purity and preconcentration of N-Desmethyl imatinib from biological and environmental samples. One such technique is salting-out-assisted switchable hydrophilicity solvent-based liquid phase microextraction (SA-SHS-LPME). nih.gov This method utilizes a solvent that can switch between being hydrophobic and hydrophilic, allowing for efficient extraction and subsequent release of the analyte. nih.gov

Another innovative approach is the hollow fiber solid phase microextraction (HF-SPME) coupled with HPLC-MS/MS, which has been developed to measure the unbound fraction of N-Desmethyl imatinib in human plasma. nih.govbohrium.com This technique is particularly useful for pharmacokinetic studies where the concentration of the unbound, pharmacologically active drug is of interest. These microextraction methods offer the advantages of high preconcentration factors and the ability to analyze trace amounts of the analyte. nih.gov

Method Validation Parameters in Research Settings

The validation of analytical methods is a critical requirement in research to ensure the reliability and accuracy of the obtained data. Key validation parameters for the quantification of N-Desmethyl imatinib include specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

For LC-MS/MS methods, specificity is assessed by comparing chromatograms of blank plasma with spiked samples to check for interferences at the retention time of the analyte. oup.com Linearity is determined by analyzing a series of standard samples over a defined concentration range, with a correlation coefficient (r) of 0.99 or better being desirable. oup.com

Accuracy is expressed as the percentage deviation from the nominal concentration, with an acceptance criterion typically within ±15%. oup.com Precision, which measures the closeness of repeated measurements, is expressed as the relative standard deviation (RSD) and should also be less than 15%. oup.com The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. oup.com For N-Desmethyl imatinib, validated LC-MS/MS methods have shown intra-day and inter-day precision values of less than 15% and accuracy between 85% and 115%. semanticscholar.orgnih.gov

| Parameter | Acceptance Criteria | Source |

|---|---|---|

| Linearity (Correlation Coefficient, r) | ≥ 0.99 | oup.com |

| Accuracy | Within ±15% of nominal value | oup.com |

| Precision (RSD) | ≤ 15% | oup.com |

| Lower Limit of Quantification (LLOQ) | Quantifiable with acceptable accuracy and precision | oup.com |

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For N-Desmethyl imatinib, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed, demonstrating high sensitivity for its quantification in human plasma.

Several studies have established the LOQ for N-Desmethyl imatinib, which is a critical parameter for pharmacokinetic studies where concentrations can be very low. For instance, one specific and sensitive liquid chromatography-electrospray ionization-tandem mass spectrometric method reported a quantification limit of 3 ng/mL for N-desmethyl imatinib in human plasma semanticscholar.orgnih.govoup.com. Another study utilizing LC-MS/MS established a slightly higher lower limit of quantification (LLOQ) at 5 ng/mL amazonaws.com. Further research has reported LOQs of 10 ng/mL and 20 ng/mL (0.02 µg/mL) for N-desmethyl imatinib, showcasing the range of sensitivities achievable with different instrumentation and methodologies rsc.orgcornell.edu.

These levels of sensitivity are generally considered sufficient for the requirements of human pharmacokinetic studies, allowing for the accurate measurement of the metabolite's concentration profile over time oup.com.

Table 1: Sensitivity of Analytical Methods for this compound Quantification

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Human Plasma | 3 ng/mL | semanticscholar.orgnih.gov |

| LC-MS/MS | Human Plasma | 5 ng/mL | amazonaws.com |

| LC-MS/MS | Human Plasma | 10 ng/mL | cornell.edu |

| LC-TOF-MS | Human Plasma | 20 ng/mL | rsc.org |

Specificity, Accuracy, and Precision

The validation of an analytical method hinges on demonstrating its specificity, accuracy, and precision.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. In the context of this compound, specificity is typically evaluated by comparing the chromatograms of blank plasma from multiple sources with spiked plasma samples. This ensures that no endogenous substances interfere with the detection of the analyte or the internal standard oup.com. Studies confirm that developed LC-MS/MS methods show no obvious interferences from endogenous substances under the described chromatographic conditions oup.com.

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of recovery or as a percentage of bias. For N-Desmethyl imatinib, the accuracy of quantification methods is typically assessed by analyzing quality control (QC) samples at different concentration levels. Accepted criteria for accuracy are generally within 85% to 115% semanticscholar.orgnih.govoup.com. One study reported accuracy values within this range, while another found the accuracy to be close to 100% nih.govamazonaws.com. A separate validation reported a bias of ≤±8.3%, which also falls within acceptable limits cornell.edu.

Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over several days). For bioanalytical methods, the precision (RSD) should typically not exceed 15%. Research on N-Desmethyl imatinib quantification has consistently shown that the intra-day and inter-day precision values are less than 15% at all tested concentration levels semanticscholar.orgnih.govoup.comamazonaws.com. One particular study demonstrated excellent precision with intra- and inter-day coefficients of variation at ≤8.0% cornell.edu.

Table 2: Accuracy and Precision Data from Validated Methods for this compound

| Study Parameter | Low Concentration QC | Medium Concentration QC | High Concentration QC | Acceptance Criteria | Reference |

|---|---|---|---|---|---|

| Accuracy | 85% - 115% | 85% - 115% | 85% - 115% | 85% - 115% of nominal value | semanticscholar.orgnih.gov |

| Bias | ≤±8.3% | ≤±8.3% | ≤±8.3% | Within ±15% | cornell.edu |

| Intra-day Precision (RSD) | <15% | <15% | <15% | ≤15% | semanticscholar.orgnih.govamazonaws.com |

| Inter-day Precision (RSD) | <15% | <15% | <15% | ≤15% | semanticscholar.orgnih.govamazonaws.com |

| Intra- & Inter-day Precision (RSD) | ≤8.0% | ≤8.0% | ≤8.0% | ≤15% | cornell.edu |

Metabolic Contribution to Imatinib S Research Profile and Resistance Mechanisms

Consideration as an Active Metabolite in Research Models

N-Desmethyl imatinib (B729) mesylate, the primary circulating metabolite of imatinib, is consistently regarded as an active metabolite in numerous research models. It is formed through the demethylation of imatinib, a process predominantly carried out by the cytochrome P450 enzyme CYP3A4 fda.govdrugbank.com. Like its parent compound, N-desmethyl imatinib is a multi-target tyrosine kinase inhibitor, demonstrating activity against v-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR) medchemexpress.com.

Metabolite/Parent Drug Exposure Ratios in Preclinical Studies

The systemic exposure of N-desmethyl imatinib relative to its parent compound is a critical parameter in preclinical research. In animal models, the metabolite/parent drug exposure ratio is significantly lower than 1, indicating that systemic concentrations of imatinib are substantially higher than those of its active metabolite.

A pharmacokinetic study in rats detailed the exposure ratios of N-desmethyl imatinib to imatinib. The research provided ratios for both the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure over time. Under control conditions, the Cmax of the metabolite was only 7.9% of the parent drug's Cmax, and the AUC of the metabolite was 7.8% of the parent drug's AUC. These findings underscore the much lower systemic exposure of the metabolite in this preclinical model. The study also demonstrated that these ratios could be altered by the co-administration of other compounds that modulate metabolic enzymes.

| Pharmacokinetic Parameter | Metabolite/Parent Drug Ratio (%) |

|---|---|

| Cmax (metabolite) / Cmax (drug) | 7.9 |

| AUC₀-∞ (metabolite) / AUC₀-∞ (drug) | 7.8 |

Data derived from a preclinical study in rats under control conditions.

Influence on Overall Tyrosine Kinase Inhibition in Complex Biological Systems

In research models using imatinib-sensitive leukemia cells, N-desmethyl imatinib independently demonstrates the ability to suppress proliferation and trigger apoptosis nih.gov. While the potency of this effect was noted to be less than that of imatinib, its contribution is additive. Therefore, in a biological system where both compounds are present, the total inhibition of target kinases is a composite of the effects of both the parent drug and its active metabolite. This is particularly relevant in tissues where the metabolite may accumulate. The contribution of N-desmethyl imatinib is a crucial factor in physiologically based pharmacokinetic (PBPK) models, as its inclusion allows for a more accurate prediction of both efficacy and potential drug-drug interactions nih.govnih.gov.

Role in Phenotypes of Imatinib Resistance in Research Models

Research has identified a specific role for N-desmethyl imatinib in drug resistance phenotypes, particularly those mediated by efflux pumps. Studies utilizing multidrug-resistant research models have shown that N-desmethyl imatinib is a key substrate for P-glycoprotein (P-gp, also known as ABCB1), a transmembrane efflux pump that actively transports substances out of cells nih.gov.

In one pivotal study, the intracellular accumulation of N-desmethyl imatinib was compared between imatinib-sensitive K562 cells and their multidrug-resistant variant, K562/Dox, which overexpresses P-gp. While the metabolite accumulated in significantly higher amounts than imatinib in the sensitive cells, its intracellular level was significantly lower than imatinib's in the resistant K562/Dox cells nih.gov. An in vitro enzyme-based assay confirmed that N-desmethyl imatinib is an excellent substrate for P-gp nih.gov.

Consequently, in resistant cells with high P-gp expression, the metabolite is efficiently pumped out, preventing it from reaching therapeutic intracellular concentrations. At concentrations up to 20 μM, N-desmethyl imatinib failed to induce apoptosis or substantially inhibit the proliferation of the resistant K562/Dox cells nih.gov. These findings indicate that in research models where P-gp overexpression is a mechanism of imatinib resistance, N-desmethyl imatinib is unlikely to contribute positively to the therapeutic effect and may be effectively neutralized by this resistance mechanism nih.govnih.gov.

Impact of Extended Metabolite Half-Life on Research Outcomes

A defining pharmacokinetic characteristic of N-desmethyl imatinib is its extended elimination half-life compared to its parent compound, a factor with significant implications for research outcomes. In human studies, the terminal elimination half-life of N-desmethyl imatinib is approximately 40 hours, more than double the approximately 18-hour half-life of imatinib fda.govdrugbank.comnih.govyoutube.com. A similar trend is observed in preclinical studies, with one report noting a mean plasma terminal elimination half-life of 13.5 hours for imatinib versus 20.6 hours for N-desmethyl imatinib in healthy volunteers after a single dose researchgate.net.

| Compound | Approximate Elimination Half-Life (Hours) |

|---|---|

| Imatinib | 18 |

| N-Desmethyl imatinib | 40 |

Data represent approximate values from human pharmacokinetic studies fda.govdrugbank.comnih.govyoutube.com.

This prolonged half-life means the metabolite is cleared from the system more slowly than imatinib. For research study design, this necessitates longer sampling durations in pharmacokinetic assessments to accurately characterize the metabolite's terminal elimination phase. Failure to account for the longer half-life can lead to an underestimation of total drug exposure (AUC) from the metabolite.

From a pharmacodynamic perspective, the extended presence of an active metabolite may contribute to the sustained therapeutic effect or long-term cumulative effects observed in research models. The persistent, low-level inhibition of tyrosine kinases by N-desmethyl imatinib after imatinib concentrations have declined could influence the duration of response and should be considered when interpreting the outcomes of preclinical efficacy studies.

Q & A

Basic Research Questions

Q. How can N-desmethyl imatinib mesylate be quantified alongside imatinib mesylate in pharmacokinetic studies?

- Methodological Answer : Use validated high-performance liquid chromatography (HPLC) with UV detection. A reversed-phase C18 column and mobile phase comprising phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate achieve baseline separation. Retention times for imatinib mesylate, imatinib-piperazine-N-oxide, and N-desmethyl imatinib are ~30.2, 30.2, and 38.9 minutes, respectively. Ensure peak purity using photodiode array detection (PDA) to confirm no co-elution with matrix components .

Q. What is the pharmacokinetic profile of this compound in vivo?

- Methodological Answer : N-desmethyl imatinib, the primary active metabolite of imatinib mesylate, has an elimination half-life of ~40 hours compared to 13–16 hours for the parent drug. Use LC-MS/MS for simultaneous quantification in plasma: extract samples with protein precipitation (acetonitrile), separate using a C18 column, and monitor transitions m/z 494.27→394.2 (imatinib) and m/z 480.25→394.2 (N-desmethyl imatinib). Validate for linearity (5–5000 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. How does N-desmethyl imatinib contribute to imatinib mesylate’s therapeutic efficacy in chronic myeloid leukemia (CML)?

- Methodological Answer : N-desmethyl imatinib retains ~10–20% of the parent drug’s BCR-ABL kinase inhibitory activity. In vitro, use SU-DHL-4 and OCI-Ly18 cell lines to assess proliferation (MTT assay) and apoptosis (annexin V/PI staining). At 10–20 μM, imatinib mesylate and its metabolite reduce c-MYC mRNA and protein levels, validated via qPCR and Western blotting. In vivo, administer 50 mg/kg/day in xenograft models and measure tumor volume reduction and c-MYC suppression via immunohistochemistry .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing N-desmethyl imatinib from imatinib mesylate degradation products?

- Methodological Answer : Degradation products like imatinib-piperazine-N-oxide (oxidative byproduct) and acidic/hydrolytic impurities can co-elute with N-desmethyl imatinib. Use forced degradation studies (heat, light, pH stress) followed by stability-indicating HPLC. Optimize mobile phase pH (3.0–3.5) and gradient elution (acetonitrile: 20% to 50% over 45 minutes) to resolve all peaks. Validate specificity via spiked impurity recovery (98–102%) and resolution >2.0 between critical pairs .

Q. How do CYP3A4 modulators affect N-desmethyl imatinib exposure in vivo?

- Methodological Answer : Co-administer imatinib mesylate (10 mg/kg) with CYP3A4 inhibitors (e.g., grape seed extract) or inducers in rodent models. Collect plasma at 0, 1, 4, 8, 24, and 48 hours post-dose. LC-MS/MS analysis reveals that CYP3A4 inhibition increases imatinib AUC by 30–40% and decreases N-desmethyl imatinib AUC by 25%, while induction has the opposite effect. Use non-compartmental pharmacokinetic analysis (WinNonlin) to calculate metabolic ratios (N-desmethyl/imatinib) .

Q. What experimental models validate N-desmethyl imatinib’s role in imatinib mesylate resistance?

- Methodological Answer : Generate imatinib-resistant cell lines (e.g., K562-R) via chronic exposure to escalating doses (0.1–1.0 μM). Compare intracellular drug accumulation (LC-MS/MS) and BCR-ABL phosphorylation (Western blot) between parental and resistant lines. N-desmethyl imatinib shows reduced accumulation in resistant cells due to upregulated ABCB1 efflux transporters. Confirm via calcein-AM efflux assays and ABCB1 inhibition with verapamil (10 μM) .

Q. How can dried blood microsampling improve adherence monitoring for imatinib mesylate and N-desmethyl imatinib?

- Methodological Answer : Collect finger-stick blood samples on filter paper, dry for 2 hours, and extract via methanol:water (80:20). Quantify using UPLC-MS/MS with a lower limit of quantification (LLOQ) of 5 ng/mL. Validate precision (CV <12%) and hematocrit effects (15–55% HCT). Correlate dried blood concentrations with plasma levels (R² >0.95) using Passing-Bablok regression. This method reduces logistical challenges in remote pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do studies report conflicting metabolic ratios (N-desmethyl/imatinib) in systemic sclerosis vs. cancer models?

- Methodological Answer : In cancer models (e.g., CML), CYP3A4 activity in hepatocytes drives higher N-desmethyl imatinib formation (metabolic ratio ~0.3–0.5). In fibrotic models (e.g., dermal fibrosis), reduced hepatic metabolism due to disease-specific CYP downregulation lowers the ratio to ~0.1–0.2. Validate via liver microsomal assays (CYP3A4 activity) and population pharmacokinetic modeling (NONMEM) to account for disease-specific covariates .

Method Development Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.